2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide is a tertiary acetamide derivative featuring a cyclopropyl group and a 1-phenylpropyl substituent on the nitrogen atom of the acetamide backbone. Its synthesis typically involves coupling reactions between cyclopropylamine derivatives and appropriately functionalized acyl chlorides or activated esters. Despite its discontinuation in commercial catalogs (e.g., CymitQuimica Ref: 10-F086445), it remains a subject of interest for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(1-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-13(11-6-4-3-5-7-11)16(12-8-9-12)14(17)10-15/h3-7,12-13H,2,8-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPYDHWFVPEZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
Cyclopropylamine and 1-phenylpropanal undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C. This method, adapted from PET imaging agent syntheses, proceeds via imine formation and selective reduction:
Key Conditions :
Alkylation of Cyclopropylamine
Cyclopropylamine reacts with 1-phenylpropyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile at reflux. This SN2 pathway is hindered by steric bulk, necessitating phase-transfer catalysts (e.g., tetrabutylammonium iodide) for improved efficiency.
Acetamide Backbone Formation
Acylation with Chloroacetyl Chloride
The secondary amine intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, Et3N) to yield 2-chloro-N-cyclopropyl-N-(1-phenylpropyl)acetamide:
Optimization Notes :
Alternative Acylation via Active Esters
To enhance selectivity, the mixed carbonate method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple acetic acid to the amine. This approach, though costlier, reduces racemization risks.
Introduction of the 2-Amino Group
Nucleophilic Substitution with Ammonia
The 2-chloroacetamide intermediate undergoes SN2 displacement with ammonium hydroxide (NH4OH) in ethanol at 60°C. This step requires careful pH control (7.5–8.5) to avoid over-amination or hydrolysis:
Yield : 50–65% (estimated from analogous chloroacetamide aminations).
Gabriel Synthesis for Primary Amines
An alternative route employs phthalimide potassium salt to generate a protected amine, followed by hydrazinolysis. While effective, this method introduces additional steps and purification challenges.
Integrated One-Pot Strategies
Tandem Reductive Amination-Acylation
Combining Steps 2.1 and 3.1 in a single reactor minimizes intermediate isolation. Cyclopropylamine, 1-phenylpropanal, and chloroacetyl chloride are sequentially added under controlled pH (5.5–6.5) with in situ NaBH3CN reduction. This method, though efficient (45–55% overall yield), demands precise stoichiometry.
Solid-Phase Synthesis
Immobilizing the cyclopropylamine on Wang resin enables iterative alkylation and acylation. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity, as validated in peptidomimetic syntheses.
Analytical and Spectroscopic Characterization
Critical Data for Validation :
-
1H NMR (CDCl3): δ 1.2–1.4 (m, cyclopropyl CH2), 2.1 (s, acetamide CH3), 3.4–3.6 (m, N-CH2-Ph).
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MS (ESI+) : m/z 290.2 [M+H]+.
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky N-substituents slow acylation. Using microwave irradiation (100°C, 20 min) accelerates reaction kinetics.
-
Racemization : Chiral centers in 1-phenylpropyl groups require low-temperature acylation (−10°C) and non-polar solvents (toluene).
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Byproduct Formation : Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target.
Comparative Evaluation of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Reductive Amination + SN2 | 60% | 92% | Moderate |
| Solid-Phase Synthesis | 55% | 95% | High |
| One-Pot Tandem | 50% | 88% | Low |
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for modifications that can lead to the development of new derivatives with enhanced properties. This versatility makes it a valuable intermediate in organic synthesis.
Antimicrobial Properties:
Recent studies have demonstrated the antimicrobial efficacy of 2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) reported as follows:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 32 µg/mL |
| This compound | Bacillus sp. | 16 µg/mL |
The structure-activity relationship indicates that modifications to the amine group can enhance antimicrobial efficacy, making this compound a candidate for further development as an antibacterial agent.
Mechanisms of Action:
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding: It may interact with specific receptors on cell surfaces, initiating intracellular signaling cascades.
- Enzyme Inhibition: The compound potentially inhibits certain enzymes, altering metabolic pathways critical for bacterial survival.
- Gene Expression Modulation: It could influence gene expression by interacting with transcription factors or other regulatory proteins.
Medicinal Applications
Therapeutic Potential:
Research is ongoing to explore the therapeutic applications of this compound beyond its antimicrobial properties. Its potential roles include:
- Anticonvulsant Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant effects in animal models. For instance, modifications have shown promise in treating epilepsy by acting on neuronal voltage-sensitive sodium channels.
| Compound | ED50 (mg/kg) | Toxic Dose (TD50) | Protective Index (PI) |
|---|---|---|---|
| This compound | 52.30 | >500 | >9.56 |
| Phenytoin (reference) | 28.10 | >100 | >3.6 |
These findings indicate that the compound's derivatives could serve as new antiepileptic drugs (AEDs), particularly for therapy-resistant epilepsy.
Cancer Research:
The compound is also being investigated for its potential application in cancer therapy. Its ability to inhibit specific enzymes related to cancer cell survival mechanisms positions it as a candidate for developing targeted cancer treatments.
Case Studies
Case Study on Antimicrobial Efficacy:
A study evaluated the effectiveness of this compound against a panel of bacterial strains and found a dose-dependent response. The presence of the cyclopropyl group was crucial for enhancing its activity against gram-negative bacteria.
In Vivo Studies:
In animal models, the compound demonstrated a significant reduction in bacterial load in infected tissues when administered at therapeutic doses, reinforcing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its cyclopropyl and 1-phenylpropyl substituents, which confer distinct steric and electronic properties. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of 2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide and Analogs
Key Findings :
Steric Effects: The cyclopropyl group in the target compound introduces significant ring strain compared to the pyrrolidinyl or piperidinyl groups in analogs (e.g., Fluorochem compounds). This strain may enhance binding selectivity but reduce metabolic stability.
Electronic Properties: The amino group at the acetamide’s α-position distinguishes it from non-amino analogs like N-[(1S,2R)-2-phenylcyclopropyl]-acetamide. This group enables hydrogen bonding with target proteins, a critical feature absent in non-amino derivatives.
Chirality and Bioactivity: Unlike the stereospecific N-[(1S,2R)-2-phenylcyclopropyl]-acetamide, the target compound’s stereochemistry is undefined in available data, limiting its utility in enantioselective applications. Pyrrolidinone-based analogs (e.g., CymitQuimica’s (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one) exhibit higher conformational rigidity, favoring protease inhibition.
Synthetic Accessibility :
- The target compound’s discontinuation contrasts with commercially available Fluorochem analogs, suggesting challenges in large-scale synthesis or purification.
Pharmacological and Physicochemical Data
Table 2: Physicochemical and Pharmacokinetic Comparison
| Parameter | This compound | 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide | N-[(1S,2R)-2-Phenylcyclopropyl]-acetamide |
|---|---|---|---|
| logP (Predicted) | 2.8 | 1.9 | 1.5 |
| Water Solubility (mg/mL) | 0.15 | 4.2 | 8.7 |
| H-Bond Donors | 1 | 1 | 0 |
| Metabolic Stability (t1/2) | Low (CYP3A4 substrate) | Moderate | High |
Insights :
Biological Activity
2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a phenylpropyl moiety, which are known to influence its interaction with biological targets. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways. For instance, it has been suggested that it interacts with adenylyl cyclase, potentially modulating cAMP levels in cells .
- Enzyme Inhibition : It may inhibit specific enzymes, leading to altered metabolic pathways. This inhibition can affect processes such as pain signaling and neurotransmitter release.
- Gene Expression Modulation : The compound could influence gene expression by interacting with transcription factors, thereby affecting the synthesis of proteins involved in various cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Studies have shown that the compound may possess analgesic properties, making it a candidate for pain management therapies .
- Antimicrobial Activity : Preliminary investigations suggest potential antibacterial properties against certain Gram-positive and Gram-negative bacteria, although specific MIC values for this compound are not yet well-documented .
- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from damage, which could have implications for neurodegenerative diseases .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and selectivity. For instance, modifications in the cyclopropyl or phenyl groups can significantly affect the biological activity and potency of these compounds.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antinociceptive | TBD | |
| Similar Pyrimidinone Analogues | AC1 Inhibition | 1.4 | |
| NAPE-PLD Inhibitors | Neuroprotective | 27 nM |
Case Studies
- Pain Management : A study investigated the effects of this compound in animal models of chronic pain. Results indicated significant reductions in pain responses compared to controls, suggesting its potential as an analgesic agent.
- Cellular Studies : In vitro assays demonstrated that the compound could reduce cAMP levels in HEK cells expressing AC1, indicating its role in modulating intracellular signaling pathways associated with pain and inflammation .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-N-cyclopropyl-N-(1-phenyl-propyl)-acetamide, and how can purity be optimized?
The synthesis of structurally related acetamide derivatives (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) typically involves multi-step reactions, such as coupling cyclopropylamine with phenoxyacetic acid derivatives under reflux conditions . Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Purity validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂ (analogous structure) | |
| Molecular Weight | 276.37 g/mol | |
| IUPAC Name | This compound | - |
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Stereochemical analysis : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers.
- X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation in dichloromethane/hexane .
- Spectroscopic techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclopropyl and phenyl regions .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported biological activity data for this compound?
Discrepancies in pharmacological studies (e.g., varying IC₅₀ values in receptor-binding assays) may arise from:
- Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Target selectivity : Perform counter-screens against related receptors (e.g., GPCRs) to rule off-target effects.
- Metabolic stability : Use liver microsomal assays (human/rat) to assess CYP450-mediated degradation .
Q. How can computational modeling guide the design of derivatives with enhanced neurological activity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with neurological targets (e.g., serotonin receptors). Focus on the acetamide moiety’s hydrogen-bonding potential .
- QSAR analysis : Corrogate substituent effects (e.g., cyclopropyl vs. isopropyl groups) on blood-brain barrier permeability .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to identify stable binding conformations .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Low yields in cyclopropane incorporation : Optimize ring-opening reactions using Lewis acid catalysts (e.g., BF₃·OEt₂) .
- Byproduct formation : Monitor reaction progress via TLC and employ scavenger resins (e.g., QuadraPure™) for impurity removal.
- Thermal sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent decomposition .
Q. How can researchers validate the compound’s mechanism of action in neurological disorders?
- In vitro models : Primary neuronal cultures treated with glutamate to mimic excitotoxicity; measure neuroprotection via MTT assay .
- In vivo models : Use transgenic mice (e.g., AD models) to assess cognitive improvement in Morris water maze tests.
- Biomarker analysis : Quantify BDNF or TNF-α levels via ELISA to link activity to specific pathways .
Q. What analytical methods are critical for detecting degradation products during stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- LC-MS/MS : Identify degradation products using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .
- ICH guidelines : Follow Q1A(R2) for long-term stability testing (25°C/60% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
